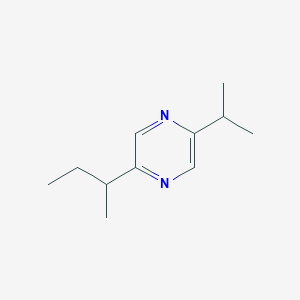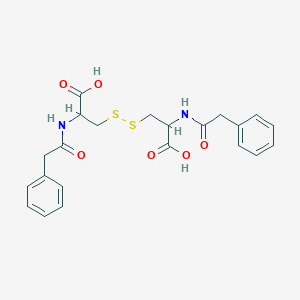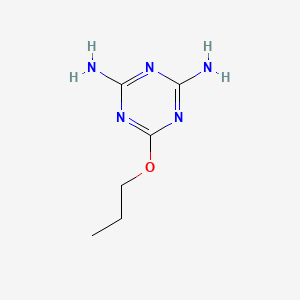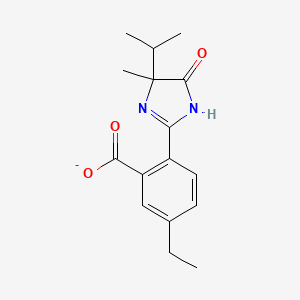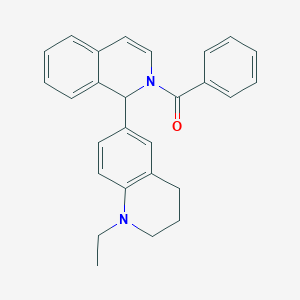
Magnesium bis(phenylamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bis(phenylamide) is an organomagnesium compound with the chemical formula ( \text{C}_6\text{H}_5\text{N-Mg-NC}_6\text{H}_5 ) It is a coordination complex where magnesium is bonded to two phenylamide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium bis(phenylamide) can be synthesized through several methods. One common approach involves the reaction of magnesium metal with phenylamine (aniline) in the presence of a suitable solvent. The reaction typically proceeds as follows: [ \text{Mg} + 2 \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{Mg(NHC}_6\text{H}_5)_2 + \text{H}_2 ]
The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The solvent used can vary, but common choices include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of magnesium bis(phenylamide) may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bis(phenylamide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylamide ligands are replaced by other nucleophiles.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Redox Reactions: It can undergo oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and other amines.
Solvents: Typical solvents include THF, diethyl ether, and other non-polar solvents.
Temperature and Pressure: Reactions are often conducted at room temperature or slightly elevated temperatures under atmospheric pressure.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides may yield magnesium halides and substituted phenylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, magnesium bis(phenylamide) is used as a reagent in organic synthesis. It can act as a nucleophile in various reactions, facilitating the formation of carbon-nitrogen bonds. It is also used in the preparation of other organomagnesium compounds and coordination complexes.
Biology and Medicine
While direct applications in biology and medicine are limited, magnesium bis(phenylamide) can be used in the synthesis of biologically active compounds. Its ability to form stable complexes with various ligands makes it useful in the development of new pharmaceuticals and diagnostic agents.
Industry
In industry, magnesium bis(phenylamide) is used in the production of polymers and other advanced materials. Its reactivity and coordination properties make it valuable in catalysis and material science applications.
Mecanismo De Acción
The mechanism of action of magnesium bis(phenylamide) involves its ability to coordinate with other molecules and ions. The magnesium center can form stable complexes with various ligands, facilitating a range of chemical reactions. The phenylamide ligands can act as nucleophiles, participating in substitution and coordination reactions.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium bis(trimethylsilylamide): Similar in structure but with trimethylsilyl groups instead of phenyl groups.
Magnesium bis(diethylamide): Similar but with diethylamide ligands.
Magnesium bis(phenolato): Similar but with phenolato ligands.
Uniqueness
Magnesium bis(phenylamide) is unique due to the presence of phenyl groups, which can influence its reactivity and coordination properties. The aromatic nature of the phenyl groups can also impact the electronic properties of the compound, making it distinct from other magnesium amides.
Propiedades
| 53894-37-4 | |
Fórmula molecular |
C6H7MgN+2 |
Peso molecular |
117.43 g/mol |
Nombre IUPAC |
magnesium;aniline |
InChI |
InChI=1S/C6H7N.Mg/c7-6-4-2-1-3-5-6;/h1-5H,7H2;/q;+2 |
Clave InChI |
GGYZGOJRRPHMCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


